molecular formula C5HD5O2 B1148057 Furfuryl-d5 Alcohol CAS No. 1398065-62-7

Furfuryl-d5 Alcohol

Cat. No. B1148057
M. Wt: 103.13
InChI Key:
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Description

Synthesis Analysis

Furfuryl alcohols, including furfuryl-d5 alcohol, are synthesized from biomass derivatives such as furans. These alcohols serve as precursors to furanoxonium ions, which are key intermediates in several synthetic reactions, including the Piancatelli reaction and [5+2] cycloaddition reactions, leading to the formation of complex organic structures (Palframan & Pattenden, 2014).

Molecular Structure Analysis

The molecular structure of furfuryl-d5 alcohol is characterized by the presence of a furan ring, which is crucial for its reactivity and the formation of furan-based compounds. This structure facilitates various chemical reactions, contributing to its versatility as a chemical precursor.

Chemical Reactions and Properties

Furfuryl-d5 alcohol undergoes a range of chemical reactions, including oxidation and polymerization. It can be converted into furan-2,5-dicarboxylic acid through oxidation, a key step in producing biodegradable plastics (Dijkman, Groothuis, & Fraaije, 2014). Additionally, furfuryl alcohols can polymerize in the presence of acid catalysts, leading to materials with diverse applications (Choura, Belgacem, & Gandini, 1996).

Scientific Research Applications

Catalytic Hydrogenation for Chemical Synthesis

Recent advancements in the selective hydrogenation of furfural and its derivatives, including furfuryl alcohol, have demonstrated their potential in producing high-value fine chemicals like 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD). These chemicals have wide applications in industrial processes, showcasing the green and sustainable process prospects of furfuryl alcohol derivatives in chemical synthesis (Tan et al., 2021).

Environmental and Food Science

The occurrence of furfuryl alcohol in foods and beverages, resulting from thermal processing and aging, has been scrutinized for its potential carcinogenicity. While furfuryl alcohol is a marker for the presence and aging of certain alcoholic beverages, its implications for human health require further exploration (Okaru & Lachenmeier, 2017).

Biomass Conversion to Biofuels

Furfuryl alcohol derivatives are central to the conversion of carbohydrate biomass into biofuels. The catalytic conversion processes for producing hydroxymethylfurfural (HMF) from these derivatives underscore their role in developing sustainable energy sources from lignocellulosic biomass, aligning with green chemistry principles (James et al., 2010).

Kinetic and Mechanistic Studies in Environmental Science

Kinetic studies on the reactions involving furfuryl alcohol, such as its interaction with singlet oxygen in aqueous solutions, contribute to our understanding of its behavior in environmental processes. These studies provide insights into reaction kinetics and mechanisms, influencing the design of green chemical processes and environmental remediation strategies (Appiani et al., 2017).

Green Chemistry and Solvent Selection

The valorization of sugars from biomass into furfural and HMF showcases the strategic selection of solvents in green chemistry. This research emphasizes the role of furfuryl alcohol derivatives in enhancing the efficiency of biomass conversion processes, highlighting the importance of solvent selection for environmental, health, and safety impacts (Esteban et al., 2020).

Safety And Hazards

Inhalation of furfuryl alcohol causes headache, nausea, and irritation of nose and throat . Vapor irritates eyes; liquid causes inflammation and corneal opacity . Contact of skin with liquid causes dryness and irritation . Ingestion causes headache, nausea, and irritation of mouth and stomach .

Future Directions

The future of furfuryl alcohol lies in the pursuit of establishing a sustainable biobased economy, valorization of lignocellulosic biomass is increasing its value as a feedstock . This review presents and examines the novel catalytic pathways to form furfuryl alcohol from xylose in a one-pot system . This production concept takes on chemical, thermochemical and biochemical transformations or a combination of them .

properties

IUPAC Name

dideuterio-(3,4,5-trideuteriofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i1D,2D,3D,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFVYQJUAUNWIW-QUWGTZMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C([2H])([2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furfuryl-d5 Alcohol

Synthesis routes and methods I

Procedure details

A mixture of furfuryl alcohol and a urea-formaldehyde resin is prepared. Phenol and furfuryl alcohol and paraformaldehyde are heated together to produce a phenol formaldehyde pre-condensate admixture with furfuryl alcohol. The urea-formaldehyde-furfuryl alcohol precondensate and phenol-formaldehyde-furfuryl alcohol admixture are mixed with poly furfuryl alcohol and heated at a temperature of about 120°-160° F. for several hours until a viscous liquid pre-polymer admixture is obtained.
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Synthesis routes and methods II

Procedure details

Adding dimethyl carbonate and furfuryl alcohol in a tubular ester exchange reactor; then adding the metal-rare earth oxide composite catalyst prepared by the embodiment 1, mixing uniformly and performing an ester exchange reaction, then distilling the reaction product to obtain difurfuryl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to furfuryl alcohol is 1:6, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of dimethyl carbonate and furfuryl alcohol is 0.5:100; the ester exchange reaction is performed at a temperature of 160° C. and under an absolute pressure of 3 MPa for 20 minutes; in the ester exchange reaction, the conversion rate of dimethyl carbonate is 95%, and yield of difurfuryl carbonate is 90%.
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Synthesis routes and methods III

Procedure details

Adding 1,4-pentanediol carbonate and furfuryl alcohol in a tubular ester exchange reactor; then adding the prepared metal-rare earth oxide composite catalyst, mixing uniformly and performing an ester exchange reaction, distilling the reaction product to obtain difurfuryl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to furfuryl alcohol is 1:6, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of 1,4-pentanediol carbonate and furfuryl alcohol is 0.5:100; the ester exchange reaction is performed at a temperature of 160° C. and under an absolute pressure of 3 MPa for 20 minutes; in the ester exchange reaction, the conversion rate of 1,4-pentanediol carbonate is 100%, and yield of difurfuryl carbonate is 92%.
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